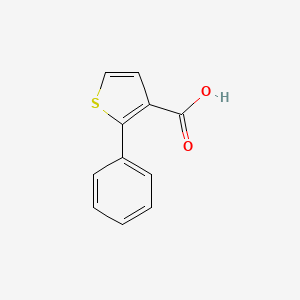

2-Phenylthiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenylthiophene-3-carboxylic acid is an organic compound with the molecular formula C11H8O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenyl group attached to the second carbon of the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. In this case, phenylboronic acid and 3-bromo-2-thiophenecarboxylic acid can be used as starting materials .

Another method involves the reaction of thiophene-2-carboxylic acid with phenylmagnesium bromide (a Grignard reagent) under controlled conditions to introduce the phenyl group at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high yield and efficiency. Reaction conditions are optimized to ensure maximum conversion and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

2-Phenylthiophene-3-carboxylic acid and its derivatives have been investigated for their potential as anticancer agents. For instance, studies have shown that compounds derived from this structure exhibit significant antiproliferative activity against various human cancer cell lines, including liver, pancreatic, and colorectal cancers. A notable example is the development of thieno[2,3-d]pyrimidine analogs that demonstrated effective inhibition of cancer cell growth at low micromolar concentrations .

Inhibition of Viral Replication

Another significant application is in the inhibition of Hepatitis C Virus (HCV) replication. Research identified a class of thiophene derivatives, including this compound analogs, as potent inhibitors of HCV NS5B polymerase. These compounds were shown to effectively reduce viral RNA replication in cellular models, highlighting their potential for antiviral drug development .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Inhibitors based on 2-phenylthiophene structures have been found to block pathways involved in inflammation, such as the TNF-induced NF-κB signaling pathway. This suggests potential therapeutic uses in conditions characterized by chronic inflammation .

Material Science Applications

Flexible Substrate Materials

In materials science, 2-phenylthiophene derivatives are being utilized to create flexible substrate materials with promising optical and electrical properties. For example, a phenyl-thiophene-based flexible substrate was characterized for its dielectric properties and mechanical flexibility, making it suitable for applications in electronic devices such as antennas. The substrate demonstrated an effective impedance bandwidth of 3.8 GHz and a radiation efficiency of 81% across a specified frequency range .

Organic Light Emitting Diodes (OLEDs)

The compound's derivatives have also been studied for their application in organic light-emitting diodes (OLEDs). Their ability to act as efficient phosphors makes them candidates for use in next-generation display technologies .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of 2-phenylthiophene derivatives has provided insights into how modifications can enhance biological activity. For instance, electron-donating groups at specific positions on the thiophene ring have been shown to increase the efficacy of these compounds as inhibitors of protein kinase C (PKC), which is involved in various signaling pathways related to cancer and inflammation .

Data Summary Table

Case Studies

- Anticancer Efficacy Study : A recent study evaluated various thieno[2,3-d]pyrimidine analogs derived from this compound against a panel of 60 human cancer cell lines. The most effective compound exhibited over 70% growth inhibition in ovarian cancer cells at a concentration of 10 µM .

- Viral Inhibition Research : In another study focusing on HCV, several thiophene derivatives were synthesized and tested for their ability to inhibit viral replication in Huh-7 cells. The most potent inhibitors showed EC50 values in the low nanomolar range, indicating strong antiviral activity .

Wirkmechanismus

The mechanism of action of 2-Phenylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity.

Thiophene-3-carboxylic acid: Similar structure but with the carboxyl group at a different position, affecting its chemical properties and reactivity.

2-Phenylthiophene:

Uniqueness

2-Phenylthiophene-3-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group on the thiophene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer |

38695-73-7 |

|---|---|

Molekularformel |

C11H8O2S |

Molekulargewicht |

204.25 g/mol |

IUPAC-Name |

2-phenylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |

InChI-Schlüssel |

PQNWWRHSZQZRTB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C=CS2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.